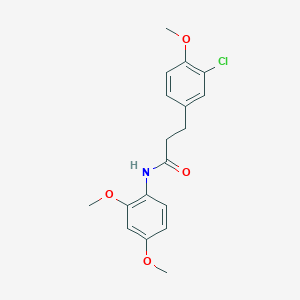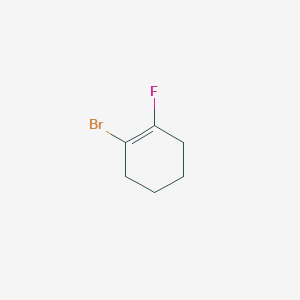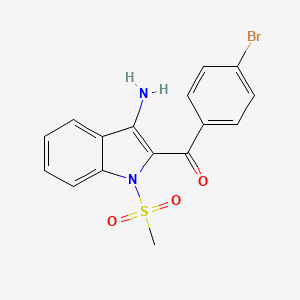![molecular formula C11H10N2 B11947599 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole CAS No. 70332-88-6](/img/structure/B11947599.png)
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for RCL T209163 are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the triazole ring structure . Industrial production methods for such compounds often involve multi-step synthesis processes, including the use of various reagents and catalysts to achieve the desired chemical structure.
Analyse Chemischer Reaktionen
RCL T209163 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
RCL T209163 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
RCL T209163 can be compared with other similar compounds, such as:
- RCL T209171
- RCL T209112
- RCL T209120
- RCL T209066
These compounds share similar structural features but may differ in their specific functional groups and reactivity . The uniqueness of RCL T209163 lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
70332-88-6 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4,5-diazatetracyclo[7.4.0.02,6.03,8]trideca-1(13),4,9,11-tetraene |
InChI |
InChI=1S/C11H10N2/c1-2-4-7-6(3-1)8-5-9-10(7)11(8)13-12-9/h1-4,8-11H,5H2 |
InChI-Schlüssel |
JKPDPNOIHBPTCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C1N=N3)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)





![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)



